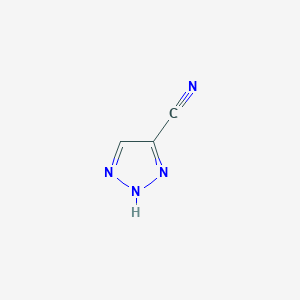

1H-1,2,3-Triazole-4-carbonitrile

概要

説明

1H-1,2,3-Triazole-4-carbonitrile is a chemical compound . It is a derivative of the 1H-1,2,3-Triazole family . These compounds are synthesized in high yields by the reaction of azidophenyl phenylselenides with a range of α-keto nitriles .

Synthesis Analysis

The synthesis of this compound involves the reaction of azidophenyl phenylselenides with a range of α-keto nitriles . This reaction is carried out in DMSO as the solvent in the presence of a catalytic amount of Et2NH .Chemical Reactions Analysis

The synthesized 1H-1,2,3-Triazole-4-carbonitriles can be readily transformed into more complex products via a cycloaddition protocol with NaN3 . This affords bifunctional hybrids containing triazole and tetrazole systems in good to excellent yields .科学的研究の応用

Supramolecular and Coordination Chemistry

1H-1,2,3-Triazole-4-carbonitrile and its derivatives exhibit diverse supramolecular interactions, making them significant in supramolecular and coordination chemistry. Their nitrogen-rich structure allows for complexation of anions through hydrogen and halogen bonding. These compounds have been utilized in anion recognition, catalysis, and photochemistry, extending their applications beyond click chemistry (Schulze & Schubert, 2014).

Synthesis of Functionalized Triazoles

Functionalized 1H-1,2,3-triazole-4-carbonitriles are synthesized as precursors for drug development. They have been used to create broad combinatorial libraries for anticancer drug discovery, highlighting their significance in pharmaceutical research (Sekh, Shyyka, Pokhodylo, & Obushak, 2021).

Patent Trends in Triazole Derivatives

The patent landscape for 1H-1,2,3-triazole derivatives shows a growing interest due to their diverse biological activities. They are considered for various therapeutic applications, necessitating efficient synthesis methods that align with green chemistry principles (Ferreira et al., 2013).

Application in High Explosives

1H-1,2,3-Triazole derivatives have been explored for use in insensitive high explosives. These compounds demonstrate desirable properties such as high density, thermal stability, and low sensitivity to impact, making them potential alternatives in explosive materials (Snyder et al., 2017).

Enhancement of Proton Conduction in Polymer Electrolyte Membranes

1H-1,2,3-Triazole has been identified as an effective group to enhance proton conduction in polymer electrolyte membranes (PEMs). These PEMs containing 1H-1,2,3-triazole show significant conductivity improvements, with potential applications in fuel cell technology (Zhou et al., 2005).

Antimicrobial and Antifungal Applications

Newly synthesized triazole derivatives, including those with this compound, have shown promising antimicrobial and antifungal activities. These compounds are being evaluated as potential agents against various pathogens, highlighting their importance in medicinal chemistry (Al‐Azmi & Mahmoud, 2020).

Development of New Antimycobacterial Agents

1H-1,2,3-Triazoles are being investigated for their potential in treating tuberculosis. Recent advances in the synthesis of triazoles focus on developing new bioactive chemical entities for combating this disease (Gonzaga et al., 2013).

Synthesis and Characterization of Complex Triazole Derivatives

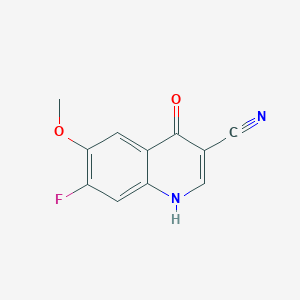

Research on the synthesis and characterization of complex triazole derivatives, such as fluorescent 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitriles, contributes to a deeper understanding of their physical and chemical properties. This knowledge is crucial for their application in various scientific fields (Singh, Singh, & Khurana, 2017).

Antibacterial and Antifungal Activities of Triazole Conjugates

Triazole-tethered conjugates have been synthesized and evaluated for their antibacterial and antifungal activities. These studies contribute to the development of new therapeutic agents, particularly against resistant strains like MRSA (Thanh et al., 2019).

Applications in Photochemical Reactions

1H-1,2,3-Triazoles are utilized in photochemical reactions, leading to the formation of novel compounds through rearrangement processes. Their behavior under photolysis conditions is of interest in the field of photochemistry (Mitchell & Rees, 1987).

Safety and Hazards

作用機序

Target of Action

The primary target of 1H-1,2,3-Triazole-4-carbonitrile is the serotonin transporter (SERT) . SERT is a type of membrane transport protein that transports serotonin from the synaptic cleft back into the presynaptic neuron. This transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in a variety of functions including mood regulation, appetite, and sleep.

Mode of Action

This compound interacts with its target, SERT, by binding to it . This binding affinity is even higher than that of fluoxetine and serotonin, suggesting a competitive inhibition . In addition to SERT, the compound also shows affinity to other serotonergic receptors involved in antidepressant effects: 5HT1a, 5HT2a, and 5HT3 .

Biochemical Pathways

The compound’s interaction with serotonergic receptors suggests it may influence theserotonergic system . This system is involved in many physiological processes, including mood regulation, social behavior, appetite, and sleep. Disruptions in this system have been linked to various psychiatric disorders, including depression and anxiety.

Pharmacokinetics

Triazole derivatives are generally known for their excellent bioavailability . More research is needed to fully understand the pharmacokinetics of this specific compound.

Result of Action

The primary result of the action of this compound is an antidepressant-like effect . This is evidenced by significant reductions in the immobility time of mice submitted to a forced swimming test . This suggests that the compound may have potential therapeutic applications in the treatment of depression.

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factors. For instance, the compound has been found to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as pH and temperature.

特性

IUPAC Name |

2H-triazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4/c4-1-3-2-5-7-6-3/h2H,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQSQWZYJWNHSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20412929 | |

| Record name | 4-Cyano-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20412929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412311-35-4, 18755-49-2 | |

| Record name | 4-Cyano-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20412929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3-triazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

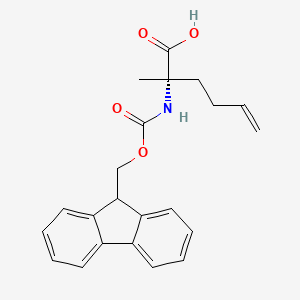

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 1H-1,2,3-Triazole-4-carbonitriles?

A1: 1H-1,2,3-Triazole-4-carbonitriles can be synthesized through various methods. One approach involves the reaction of azidophenyl phenylselenides with α-keto nitriles in the presence of a catalytic amount of diethylamine using dimethyl sulfoxide as the solvent []. Another method utilizes readily available 1H-1,2,3-triazole-4-carboxylic acids as starting materials, which are then transformed into the desired 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles through a series of reactions []. Additionally, 1,3-dipolar cycloaddition reactions between fluoro-substituted 3-aryl-propynenitriles and benzyl azide can yield 3-benzyl-5-aryl-3H-[1,2,3]triazole-4-carbonitrile and 1-benzyl-5-aryl-1H-[1,2,3]-triazole-4-carbonitrile [].

Q2: What are the potential therapeutic applications of 1H-1,2,3-Triazole-4-carbonitrile derivatives?

A2: Research suggests that this compound derivatives show promise as potential drug candidates, particularly in the realm of anti-cancer and antidepressant therapies. For example, these compounds can serve as building blocks for the creation of 2-(triazol-4-yl)-thieno[2,3-d]pyrimidines, which are being investigated for their anticancer properties []. Furthermore, certain phenylselanyl-1H-1,2,3-triazole-4-carbonitriles, like SeTACN (5-(4-methoxyphenyl)-1-(2-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carbonitrile), exhibit promising antidepressant-like effects in mice models. Notably, SeTACN demonstrated affinity for the serotonin transporter (SERT) exceeding that of fluoxetine and serotonin, hinting at its potential as a competitive SERT inhibitor [].

Q3: How can 1H-1,2,3-Triazole-4-carbonitriles be further functionalized for broader applications?

A3: The inherent reactivity of the carbonitrile group within 1H-1,2,3-Triazole-4-carbonitriles allows for diverse functionalization, expanding their potential applications. A noteworthy example is the cycloaddition reaction with sodium azide, which transforms these compounds into bifunctional hybrids incorporating both triazole and tetrazole rings. These hybrids hold promise for various applications due to their unique properties [].

Q4: What computational chemistry approaches are being employed to study 1H-1,2,3-Triazole-4-carbonitriles?

A4: Computational chemistry plays a crucial role in understanding the properties and behavior of 1H-1,2,3-Triazole-4-carbonitriles. Density functional theory (DFT) calculations are employed to investigate various aspects, including structural properties, spectroscopic characteristics, non-linear optical properties, natural bond orbital analysis, thermal stability, and photophysical behavior []. Docking studies are also utilized to predict the binding affinities of these compounds with biological targets like SERT and DAT, providing insights into their potential mechanisms of action [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B3021376.png)

![(2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B3021381.png)